

# Spectroscopic properties of Anthracophyllone (NMR, IR, UV-Vis)

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## Compound of Interest

Compound Name: Anthracophyllone

Cat. No.: B15595540

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## Spectroscopic Profile of Anthracophyllone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Anthracophyllone**, a novel aristolane sesquiterpene, was first isolated from the mushroom *Anthracophyllum* sp. BCC18695 by Intaraudom and colleagues in 2013. This technical guide provides a comprehensive overview of the spectroscopic properties of **Anthracophyllone**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The data presented herein is essential for the identification, characterization, and further investigation of this natural product for potential applications in drug discovery and development.

### Spectroscopic Data

The following tables summarize the key spectroscopic data for **Anthracophyllone**, providing a quantitative reference for researchers.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Anthracophyllone** are presented below.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Anthracophyllone** (500 MHz,  $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	5.88	d	9.5
2	6.84	d	9.5
4	2.58	m	7.0
6 $\alpha$	1.85	m	
6 $\beta$	1.65	m	
7 $\alpha$	1.95	m	
7 $\beta$	1.75	m	
8	2.15	m	
12 ( $\text{H}_3$ )	1.05	d	
13 ( $\text{H}_3$ )	1.25	s	
14 ( $\text{H}_3$ )	0.88	s	7.0
15 ( $\text{H}_3$ )	0.78	s	

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Anthracophyllone** (125 MHz,  $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)
1	127.8
2	148.5
3	200.1
4	45.2
5	55.4
6	25.1
7	30.5
8	35.8
9	198.5
10	41.3
11	28.7
12	15.9
13	21.7
14	28.1
15	16.2

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **Anthracophyllone** are listed below.

Table 3: IR Spectroscopic Data for **Anthracophyllone**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2958	Strong	C-H stretch (alkane)
1710	Strong	C=O stretch (α,β-unsaturated ketone)
1665	Strong	C=O stretch (ketone)
1615	Medium	C=C stretch (alkene)
1458	Medium	C-H bend (alkane)
1375	Medium	C-H bend (alkane)

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds with chromophores.

Table 4: UV-Vis Spectroscopic Data for **Anthracophyllone**

λ <sub>max</sub> (nm)	Solvent
238	Methanol
285	Methanol

## Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of natural products.

## NMR Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm probe.

Sample Preparation: A sample of **Anthracophyllone** (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl<sub>3</sub>). The solution is then transferred to a 5

mm NMR tube.

Data Acquisition:

- $^1\text{H}$  NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width is typically set to cover the range of -2 to 12 ppm.
- $^{13}\text{C}$  NMR: Spectra are acquired using a proton-decoupled pulse sequence. The spectral width is typically set to cover the range of 0 to 220 ppm. A sufficient number of scans and a relaxation delay are used to ensure accurate integration and observation of quaternary carbons.
- 2D NMR (COSY, HSQC, HMBC): These experiments are performed to establish proton-proton and proton-carbon correlations, aiding in the complete structural elucidation.

## IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: A small amount of the purified **Anthracophyllone** is prepared as a thin film on a potassium bromide (KBr) pellet or dissolved in a suitable solvent (e.g., chloroform) for analysis in a liquid cell.

Data Acquisition: The spectrum is recorded over the range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum is collected and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

## UV-Vis Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation: A dilute solution of **Anthracophyllone** is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0 AU).

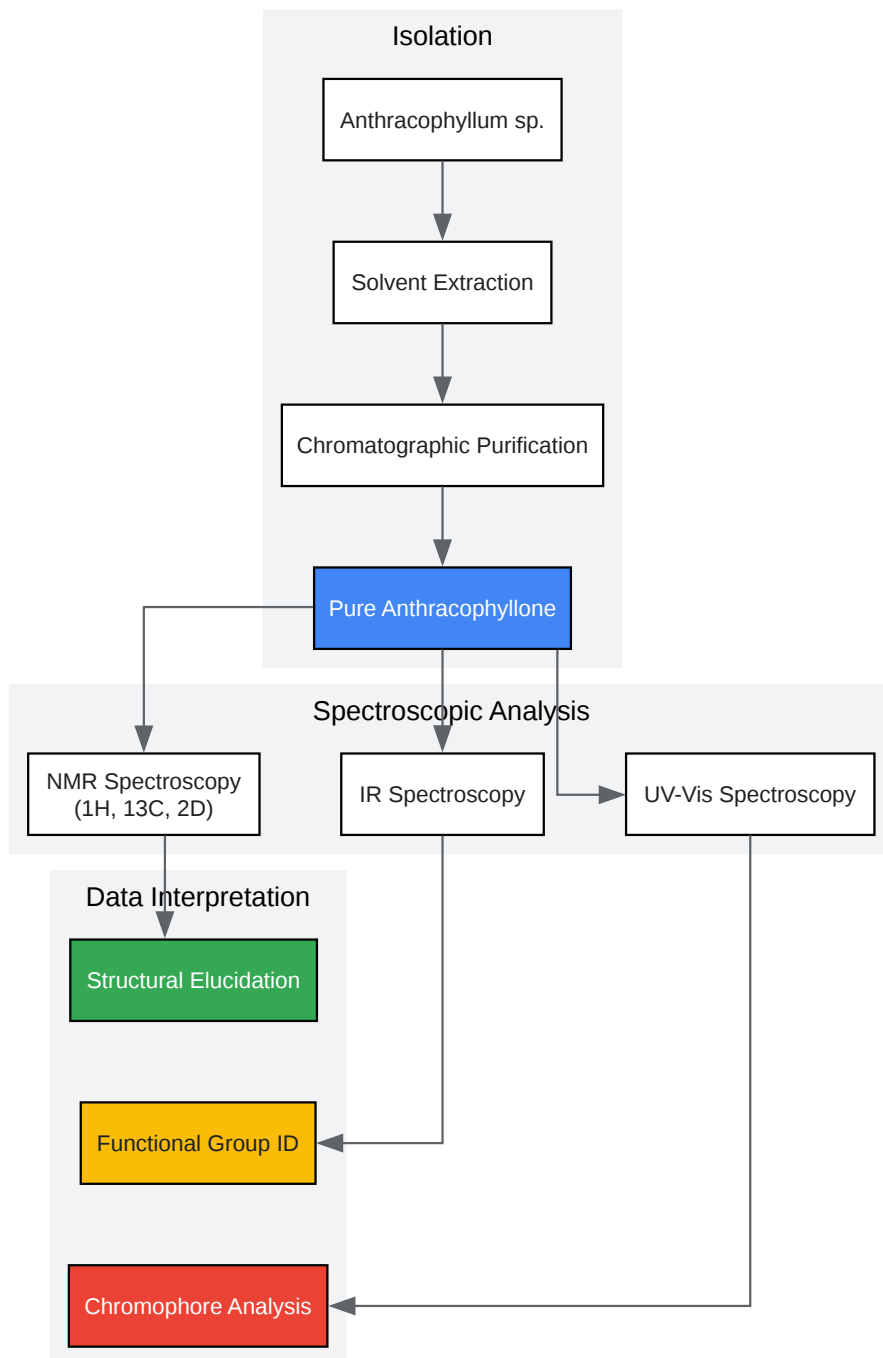
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200 to 800 nm. The solvent is used as a reference in the second beam of the

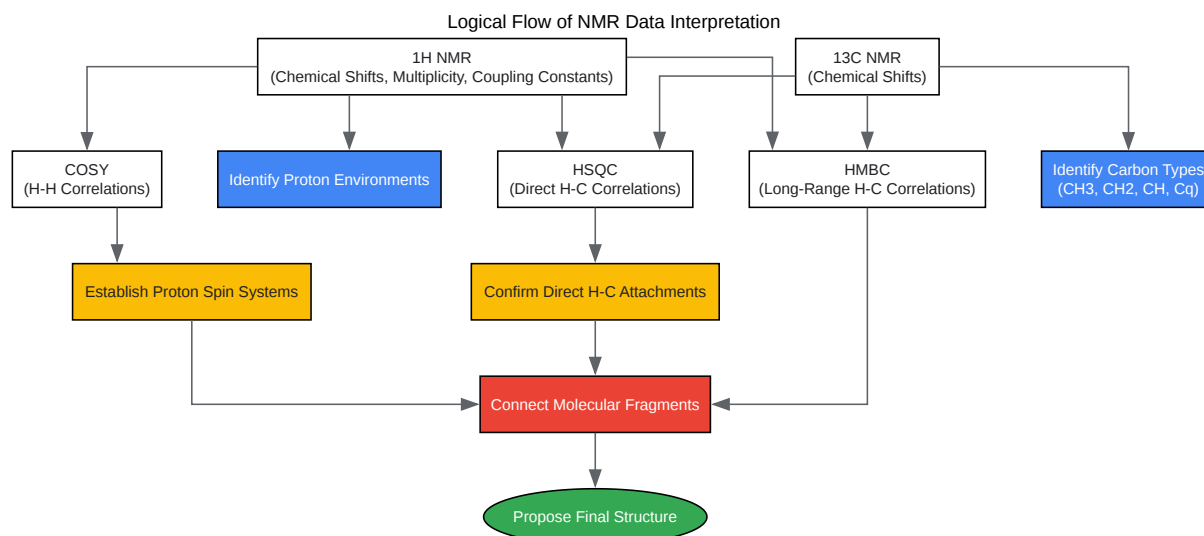
spectrophotometer to obtain the baseline. The wavelengths of maximum absorbance ( $\lambda_{\max}$ ) are then determined from the resulting spectrum.

## Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the spectroscopic analysis of **Anthracophyllone**.

## Experimental Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)Workflow for **Anthracophyllone** Analysis



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### NMR Data Interpretation Flowchart

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